molecular formula C6H12ClNO2 B1375315 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1360547-44-9

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B1375315
CAS RN: 1360547-44-9
M. Wt: 165.62 g/mol
InChI Key: WRRNWHSNQWOUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a L-alpha-amino acid . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis . The compound has a CAS Number of 1360547-44-9 and a linear formula of C6H12CLNO2 .


Molecular Structure Analysis

The molecular formula of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H . The compound has a molecular weight of 165.62 g/mol .


Physical And Chemical Properties Analysis

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is slightly soluble in water . It has a molecular weight of 165.62 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 129 .

Scientific Research Applications

Synthesis of Polypeptides

This compound is instrumental in the synthesis of polypeptides. It serves as a building block that can activate amino acids, facilitating the formation of peptide bonds. This process is crucial in creating sequences that mimic natural polypeptide chains, which are essential for studying protein functions and interactions .

Pharmaceutical Intermediates

The compound is widely utilized in pharmaceutical synthesis to create intermediates. These intermediates are often used to develop drug molecules that contain amino acid residues, playing a significant role in the design and production of new therapeutic agents .

Peptide Bond Formation

Due to its structure, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is used to activate amino acids for peptide bond formation. This is a fundamental step in producing peptides and proteins for various research and industrial applications .

Construction of Biologically Active Molecules

Researchers use this compound to construct the skeleton structure of biologically active molecules. This application is particularly important in the field of medicinal chemistry, where the creation of complex molecules with potential biological activity is a primary goal .

Drug Molecule Synthesis

The compound’s ability to be incorporated into drug molecules makes it a valuable asset in drug design. It is especially useful in synthesizing drug molecules that aim to incorporate or mimic the properties of amino acids .

Excitatory Amino Acid Receptor Antagonism

It has been synthesized and evaluated for its potential as an antagonist at excitatory amino acid receptor sites. This application is significant in the development of treatments for neurological disorders and conditions related to excitatory neurotransmission .

Anticonvulsant Activity

The compound has been studied for its anticonvulsant activity. By modulating neurotransmitter systems, it may contribute to the development of new anticonvulsant medications, offering hope for better management of seizure disorders .

Solution Phase Peptide Synthesis

Lastly, it finds use in solution phase peptide synthesis. This method is preferred for the production of small quantities of peptides with high purity, which are often required in research settings for structural and functional analyses .

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate a GHS07 signal word warning .

Mechanism of Action

Target of Action

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides . It is used to activate amino acids, allowing them to form peptide bonds . This makes it a crucial component in the construction of biologically active molecules .

Mode of Action

The compound interacts with its targets, the amino acids, by activating them . This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides . The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains . The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues .

Pharmacokinetics

It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.

Result of Action

The primary result of the action of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is the synthesis of polypeptides . It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues . These molecules play a crucial role in various biological processes.

properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRNWHSNQWOUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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